molecular formula C19H20N4O4 B2505104 N-(2-ethoxyphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251552-71-2

N-(2-ethoxyphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2505104
M. Wt: 368.393
InChI Key: FRSZHVGTSSUPCW-UHFFFAOYSA-N
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Description

The compound N-(2-ethoxyphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a chemically synthesized molecule that may share structural similarities with the compounds discussed in the provided papers. Although the exact molecule is not described in the papers, the synthesis and characterization of related compounds provide insights into the potential properties and activities of this compound.

Synthesis Analysis

The synthesis of related compounds involves linear synthesis techniques, as seen in the second paper, where a series of novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized . This suggests that a similar approach could be used for the synthesis of N-(2-ethoxyphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide, with careful selection of starting materials and reaction conditions to introduce the ethoxyphenyl and oxadiazolyl groups.

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These methods would provide detailed information about the molecular framework, functional groups, and the overall geometry of the compound.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound, the synthesis and biological evaluation of related compounds suggest that they may undergo reactions typical of acetamides, oxadiazoles, and substituted pyridines. These reactions could include nucleophilic substitution, electrophilic aromatic substitution, and potential interactions with biological macromolecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular structure. The presence of the oxadiazole ring could confer rigidity to the molecule, while the ethoxyphenyl group might affect its lipophilicity. These properties would be crucial in determining the compound's solubility, stability, and reactivity.

Relevant Case Studies

The second paper provides a case study where synthesized compounds were evaluated for in vitro anticancer activity on three different human leukemic cell lines . This suggests that N-(2-ethoxyphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide could also be evaluated in a similar manner to determine its potential as an anticancer agent. The cytotoxicity of the compounds on PANC-1, HepG2, and MCF7 cell lines was assessed, providing a model for how the compound might be tested for biological activity.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-3-16-21-19(27-22-16)13-9-10-18(25)23(11-13)12-17(24)20-14-7-5-6-8-15(14)26-4-2/h5-11H,3-4,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSZHVGTSSUPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

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